BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

sigma receptor cannabinoid CB2 sulfamoyl benzamide

4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034227-12-6) is a synthetic sulfamoyl benzamide derivative featuring a 1,2,4-oxadiazole heterocycle and a tetrahydropyran (oxane) substituent, with a molecular formula of C₁₇H₂₂N₄O₅S and a molecular weight of 394.45 g/mol. The compound is catalogued as a research chemical intended for non-human, non-therapeutic use and is supplied by specialty chemical vendors at typical purities of 95% or higher.

Molecular Formula C17H22N4O5S
Molecular Weight 394.45
CAS No. 2034227-12-6
Cat. No. B2598774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
CAS2034227-12-6
Molecular FormulaC17H22N4O5S
Molecular Weight394.45
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3
InChIInChI=1S/C17H22N4O5S/c1-21(2)27(23,24)14-5-3-13(4-6-14)17(22)18-11-15-19-16(20-26-15)12-7-9-25-10-8-12/h3-6,12H,7-11H2,1-2H3,(H,18,22)
InChIKeyIEXBEUZKIGZSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Identity and Supplier Sourcing Profile for 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034227-12-6)


4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034227-12-6) is a synthetic sulfamoyl benzamide derivative featuring a 1,2,4-oxadiazole heterocycle and a tetrahydropyran (oxane) substituent, with a molecular formula of C₁₇H₂₂N₄O₅S and a molecular weight of 394.45 g/mol . The compound is catalogued as a research chemical intended for non-human, non-therapeutic use and is supplied by specialty chemical vendors at typical purities of 95% or higher .

Why Generic Substitution of 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Is Not Advisable Without Empirical Verification


This compound belongs to a structurally dense chemotype where the combination of the dimethylsulfamoyl benzamide pharmacophore with the 3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl methanamine linker creates a unique connectivity pattern that is absent from the broader sulfamoyl benzamide or 1,2,4-oxadiazole literature [1]. Even minor substituent changes at the oxadiazole 3-position or benzamide para-position can dramatically alter target engagement profiles, as demonstrated in related sulfamoyl benzamide series targeting cannabinoid CB₂ receptors [1]. Therefore, generic in-class substitution without empirical comparative data carries a high risk of unrecognised potency, selectivity, or physicochemical property divergence.

Quantitative Differentiation Evidence for 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034227-12-6): Comparator Analysis


High-Strength Differential Evidence Is Currently Unavailable: Transparency Statement

Following an exhaustive search of primary research papers indexed in PubMed, patent databases (Google Patents, USPTO, WIPO), BindingDB, ChEMBL, PubChem, and authoritative chemical databases, no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or functional assay results) could be identified for 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034227-12-6) from source types permitted by the analysis rules. The compound is listed in commercial vendor catalogues as a research chemical, but the underlying biological characterisation data are not publicly disclosed in peer-reviewed literature, patents, or open-access assay databases. Consequently, no direct head-to-head or cross-study comparable quantitative evidence can be assembled to support a differential procurement claim at this time. Procurement decisions must therefore rely on structural novelty and the absence of documented off-target liabilities rather than on potency-driven differentiation.

sigma receptor cannabinoid CB2 sulfamoyl benzamide 1,2,4-oxadiazole chemical probe

Recommended Application Scenarios for 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Based on Structural Inference


Chemical Probe and Tool Compound Development for Sigma Receptor or Cannabinoid Receptor Profiling

The 4-(dimethylsulfamoyl)benzamide substructure is a recognised pharmacophore in sigma receptor ligand design, while the 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for amide and ester functionalities [1]. The oxan-4-yl (tetrahydropyran) substituent at the oxadiazole 3-position may confer enhanced aqueous solubility and reduced lipophilicity relative to aryl-substituted analogs, making this compound a candidate for early-stage physicochemical profiling in sigma-1/sigma-2 or cannabinoid CB₂ receptor screening cascades.

Structure–Activity Relationship (SAR) Exploration of Sulfamoyl Benzamide Derivatives

As a building block with a pre-installed oxadiazole–tetrahydropyran motif, this compound can serve as a versatile intermediate or reference standard in medicinal chemistry campaigns targeting kinases, HDACs, or sirtuins, where sulfamoyl benzamide and 1,2,4-oxadiazole scaffolds have independently demonstrated inhibitory activity [1]. Its structural complexity and synthetic tractability make it suitable for late-stage diversification libraries.

Physicochemical and Metabolic Stability Benchmarking Against In-Class Comparators

The presence of the tetrahydropyran ring and the dimethylsulfamoyl group is expected to modulate LogD, solubility, and metabolic stability relative to simpler oxadiazole–benzamide hybrids. This compound can be employed as a reference standard in permeability (PAMPA/Caco-2) and microsomal stability assays to assess the contribution of the oxan-4-yl substituent to ADME properties, particularly when compared with 3-methyl or 3-phenyl oxadiazole analogs.

Negative Control or Selectivity Panel Screening

In the absence of documented primary target engagement data, this compound may be positioned as a structurally matched negative control for sulfamoyl benzamide probe molecules. Its inclusion in broad-panel selectivity screens (e.g., Cerep, Eurofins) can help establish the target engagement specificity of more extensively characterised analogs, distinguishing compound-specific pharmacology from scaffold-derived promiscuity.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.